(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Description
(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chiral Intermediates
Research has demonstrated the synthesis of methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, from L-aspartic acid. This process involves selective methylation, Boc-protection, acylation with ethyl chloroformate, reduction by NaBH4, followed by oxidation with NaClO/TEMPO, achieving an overall yield of about 41% (Zhang Xingxian, 2012).
Enzymatic Reactions and Selectivity
In enzymatic catalysis, specific derivatives of this compound have been used to study highly selective biocatalytic transesterification reactions. This research involved using acid anhydrides for regioselective acylation of primary hydroxyl groups, demonstrating the potential for selective and efficient synthesis (G. Kumar et al., 2015).
Molecular Structure and Activity
The compound's derivatives have also been explored for their anti-inflammatory activity and molecular docking studies. These studies are aimed at identifying potential COX-2 inhibitors among the β-hydroxy-β-arylpropanoic acids class, indicating significant anti-inflammatory activity after oral administration (S. Dilber et al., 2008).
Novel Syntheses and Chemical Reactions
Moreover, innovative syntheses involving this compound or its derivatives have led to the development of new synthetic pathways. For instance, a study reported the synthesis of N-substituted 1,3-oxazinan-2-ones via a three-component, one-pot reaction, showcasing the versatility of this chemical framework in creating chiral products (S. Trifunović et al., 2010).
Applications in Material Science
This compound has also found applications in materials science, such as the optical gating of photosensitive synthetic ion channels. The use of derivatives has been shown to facilitate the UV-light-triggered permselective transport of ionic species in aqueous solutions, hinting at applications in controlled release, sensing, and information processing (Mubarak Ali et al., 2012).
properties
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKKJIUWXNGKR-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.